Nitric acid--aminoacetonitrile (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

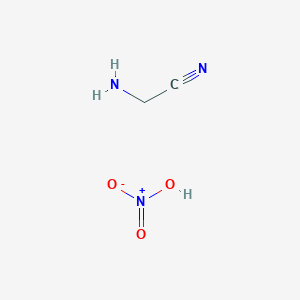

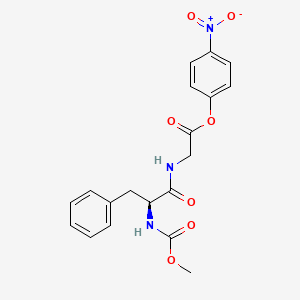

Nitric acid–aminoacetonitrile (1/1) is a compound formed by the combination of nitric acid and aminoacetonitrile in a 1:1 molar ratioIt is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . Nitric acid (HNO₃) is a highly corrosive and strong inorganic acid widely used in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized from glycolonitrile by reacting it with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the stability of the product .

Industrial Production Methods: Nitric acid is produced industrially using the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid: [ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ] [ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ] [ 3 \text{NO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HNO}_3 + \text{NO} ] The produced nitric acid is then concentrated through dehydration with sulfuric acid .

Types of Reactions:

Oxidation: Aminoacetonitrile can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like nitric acid.

Hydrolysis: Aminoacetonitrile can be hydrolyzed to produce glycine: [ \text{H}_2\text{NCH}_2\text{CN} + 2 \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{NH}_3 ]

Substitution: The nitrile group in aminoacetonitrile can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Hydrolyzing Agents: Water, acids, or bases under controlled conditions.

Major Products:

Glycine: Formed through hydrolysis of aminoacetonitrile.

Various Nitrogen-Containing Heterocycles: Formed through substitution reactions.

Scientific Research Applications

Chemistry: Aminoacetonitrile is used as a precursor in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals .

Biology: Aminoacetonitrile has been suggested as a possible precursor of glycine and adenine in the interstellar medium, indicating its potential role in the origin of life .

Medicine: Derivatives of aminoacetonitrile are used as antihelmintics, acting as nematode-specific acetylcholine agonists, causing spastic paralysis and rapid expulsion from the host .

Industry: Nitric acid is widely used in the production of fertilizers, explosives, and in various chemical synthesis processes .

Mechanism of Action

The mechanism of action of aminoacetonitrile derivatives as antihelmintics involves their function as nematode-specific acetylcholine agonists. They bind to acetylcholine receptors on nematode muscles, causing a spastic paralysis that leads to the expulsion of the parasites from the host .

Comparison with Similar Compounds

Acetonitrile: A simpler nitrile compound with the formula CH₃CN.

Cyanogen: A compound with the formula (CN)₂, used in organic synthesis.

Aminopropionitrile: A compound similar to aminoacetonitrile but with an additional carbon atom in the chain.

Uniqueness: Aminoacetonitrile is unique due to its bifunctional nature, containing both an amine and a nitrile group, making it a versatile intermediate in the synthesis of various nitrogen-containing heterocycles .

Properties

CAS No. |

79978-38-4 |

|---|---|

Molecular Formula |

C2H5N3O3 |

Molecular Weight |

119.08 g/mol |

IUPAC Name |

2-aminoacetonitrile;nitric acid |

InChI |

InChI=1S/C2H4N2.HNO3/c3-1-2-4;2-1(3)4/h1,3H2;(H,2,3,4) |

InChI Key |

RBDUSJKCZSZOPR-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)

![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)

![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)